molecular formula C6H15NOSi2 B1617494 N,N-Bis(dimethylsilyl)acetamide CAS No. 21305-90-8

N,N-Bis(dimethylsilyl)acetamide

Cat. No.: B1617494
CAS No.: 21305-90-8
M. Wt: 173.36 g/mol
InChI Key: MZNAHEFQHHMICT-UHFFFAOYSA-N
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Description

N,N-Bis(dimethylsilyl)acetamide: is an organosilicon compound with the chemical formula C8H21NOSi2 . It is a colorless liquid that is highly soluble in various organic solvents but reacts rapidly with moisture and solvents containing hydroxyl (OH) and amine (NH) groups . This compound is widely used in analytical chemistry and organic synthesis due to its ability to introduce the trimethylsilyl protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(dimethylsilyl)acetamide can be synthesized by treating acetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows :

MeC(O)NH2+2SiMe3Cl+2Et3NMeC(OSiMe3)NSiMe3+2Et3NHCl\text{MeC(O)NH}_2 + 2 \text{SiMe}_3\text{Cl} + 2 \text{Et}_3\text{N} \rightarrow \text{MeC(OSiMe}_3\text{)NSiMe}_3 + 2 \text{Et}_3\text{NHCl} MeC(O)NH2​+2SiMe3​Cl+2Et3​N→MeC(OSiMe3​)NSiMe3​+2Et3​NHCl

Industrial Production Methods: In industrial settings, the synthesis involves charging acetamide, triethylamine, and catalysts such as dimethylaniline and imidazole into a synthetic kettle. Trimethylchlorosilane is then added dropwise while maintaining specific temperature conditions. The resulting product has a high purity of 99.51 to 99.62% and a yield of 91.33 to 93.66% .

Mechanism of Action

N,N-Bis(dimethylsilyl)acetamide exerts its effects primarily through the introduction of the trimethylsilyl group. This group protects reactive sites on molecules, preventing unwanted reactions during synthesis. The compound acts as a silylating agent, forming stable trimethylsilyl derivatives that can be easily removed under mild conditions .

Comparison with Similar Compounds

  • N,O-Bis(trimethylsilyl)acetamide
  • N,O-Bis(trimethylsilyl)trifluoroacetamide
  • Trimethylsilyl trifluoromethanesulfonate

Uniqueness: N,N-Bis(dimethylsilyl)acetamide is unique due to its high reactivity with moisture and its ability to protect a wide range of functional groups under mild conditions. It is also preferred in certain applications due to its high purity and yield in industrial production .

Properties

CAS No.

21305-90-8

Molecular Formula

C6H15NOSi2

Molecular Weight

173.36 g/mol

IUPAC Name

N,N-bis(dimethylsilyl)acetamide

InChI

InChI=1S/C6H15NOSi2/c1-6(8)7(9(2)3)10(4)5/h1-5H3

InChI Key

MZNAHEFQHHMICT-UHFFFAOYSA-N

SMILES

CC(=O)N([SiH](C)C)[SiH](C)C

Canonical SMILES

CC(=O)N([Si](C)C)[Si](C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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